[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine
Description
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a secondary amine characterized by a conjugated enamine structure with a 2-methoxyphenyl group and an allyl (prop-2-en-1-yl) substituent. The (2E)-configuration of the propenyl chain ensures planarity, which may enhance π-π interactions and electronic delocalization.
The compound’s molecular formula is C13H17NO (calculated molecular weight: 203.28 g/mol). Its structure includes:
- A 2-methoxyphenyl ring, which introduces steric and electronic effects due to the ortho-methoxy group.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h3-9,14H,1,10-11H2,2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMLMFQXCNKTO-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine typically involves the reaction of 2-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of allylamines have shown promise in inhibiting cancer cell proliferation. (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine could potentially be developed as an anticancer agent by exploring its effects on various cancer cell lines.
Neuroprotective Effects
Some studies suggest that compounds with similar amine functionalities may possess neuroprotective properties. Investigating the neuroprotective effects of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine could lead to new treatments for neurodegenerative diseases.
Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Michael Addition : The compound can undergo Michael addition reactions, making it useful in synthesizing larger, more complex structures.
Synthesis of Pharmaceuticals
The ability to modify the methoxyphenyl group could lead to the development of new pharmaceuticals. Researchers can explore the synthesis of analogs with enhanced biological activity or reduced side effects.
Polymer Chemistry
Due to its reactive double bonds, (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine can be utilized in polymerization processes. It may contribute to the development of new polymers with specific properties such as increased flexibility or thermal stability.
Coatings and Adhesives
The compound's reactivity also makes it suitable for use in coatings and adhesives, where it can enhance adhesion properties and durability.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Potential of Allylamines | Evaluated various allylamine derivatives | Identified structural motifs that enhance anticancer activity |
| Neuroprotection by Amine Compounds | Investigated neuroprotective effects | Suggested potential for new therapeutic agents against neurodegeneration |
| Polymerization of Allyl Compounds | Explored polymerization techniques | Demonstrated successful incorporation into novel polymer matrices |
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Positional Isomers of Methoxy Substitution
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (CAS 1240590-91-3):
- This simplification correlates with lower melting points (e.g., hydrochloride salt form at ~200°C) .
Amine Substituent Variations
- (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3): Replaces the allylamine with an isopropyl group, introducing steric bulk. Molecular Formula: C13H19NO.
- The absence of methoxy reduces polarity .
Hydrogen-Bonding and Crystallographic Behavior
The ortho-methoxy group in the target compound may participate in intramolecular hydrogen bonding with the allylamine N–H group, stabilizing the (2E)-configuration. This contrasts with para-methoxy analogs, where intermolecular hydrogen bonds dominate, as observed in related piperazine derivatives (e.g., HBK14–HBK19 in ). Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving such conformational differences.
Pharmacological Potential
While the target compound lacks direct pharmacological data, structurally related amines show diverse activities:
- Cinnamylamine Hydrochloride : Precursor for antimicrobial agents .
- HBK Series () : Piperazine derivatives with 2-methoxyphenyl groups exhibit serotonin receptor affinity. The absence of a piperazine ring in the target compound likely limits similar receptor interactions.
- 5-MeO-MALT (): A tryptamine derivative with a methoxy group and allylamine moiety demonstrates hallucinogenic properties, highlighting the impact of indole vs. phenyl substituents.
Biological Activity
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine, with the CAS number 1240590-88-8, is an organic compound characterized by its unique structure that includes a methoxyphenyl group and a prop-2-en-1-yl group attached to an amine. Its molecular formula is C13H17NO, and it has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
The compound has a molecular weight of 203.28 g/mol and is known for its reactivity due to the presence of both an amine and an alkene functional group. The methoxy group can influence its chemical behavior, potentially enhancing its biological activity.
The biological activity of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine may be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in biological systems, triggering various cellular responses.
- Enzyme Inhibition : It may inhibit the activity of certain enzymes, modulating biochemical pathways crucial for cell proliferation and survival.
- Signal Transduction Modulation : By affecting signal transduction pathways, it can alter cellular functions and responses.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of related compounds with similar structures. For instance, a study on azetidin-2-one derivatives demonstrated that compounds with prop-1-en-2-yl substituents exhibited significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . This suggests that (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine could possess similar properties due to its structural similarities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was highlighted in research focusing on lipid kinases. Compounds with similar alkenyl amine structures showed selective inhibition against specific lipid kinases, indicating that (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine might also exhibit selective enzyme inhibition profiles .
Study 1: Antiproliferative Activity
In a comparative study involving various substituted amines, (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine was tested alongside other derivatives for their antiproliferative effects on cancer cell lines. The results indicated that compounds with methoxy substitutions often enhanced cytotoxicity compared to their unsubstituted counterparts.
Study 2: Enzyme Interaction
A detailed investigation into the interaction of similar compounds with lipid kinases revealed that those with a propene moiety displayed significant selectivity and potency. This study utilized enzyme assays to measure the inhibitory concentration (IC50), demonstrating that structural modifications can lead to enhanced biological activity .
Data Tables
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | 1240590-88-8 | C13H17NO | 203.28 | Antiproliferative, Enzyme Inhibition |
| Related Compound A | 1240590-X | C13H17NO | 203.28 | Moderate Antiproliferative |
| Related Compound B | 1240590-Y | C14H19NO | 215.30 | High Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
